molecular formula C10H12OS B14440326 3-(Phenylsulfanyl)but-3-en-2-ol CAS No. 77202-27-8

3-(Phenylsulfanyl)but-3-en-2-ol

Cat. No.: B14440326
CAS No.: 77202-27-8
M. Wt: 180.27 g/mol
InChI Key: YKVYOBIJIBNJSI-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)but-3-en-2-ol is an organic compound with the molecular formula C10H12OS It features a phenylsulfanyl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)but-3-en-2-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 3-buten-2-one followed by the addition of sulfur can yield the desired product . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Oxidation: 3-(Phenylsulfanyl)but-3-en-2-one

    Reduction: 3-(Phenylsulfanyl)butan-2-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Phenylsulfanyl)but-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)but-3-en-2-ol involves its interaction with various molecular targets. The phenylsulfanyl group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenylsulfanyl)butan-2-ol
  • 3-(Phenylsulfanyl)but-3-en-2-one
  • 3-(Phenylsulfanyl)but-3-en-1-ol

Uniqueness

3-(Phenylsulfanyl)but-3-en-2-ol is unique due to the presence of both a phenylsulfanyl group and a hydroxyl group on a butenol backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .

Properties

CAS No.

77202-27-8

Molecular Formula

C10H12OS

Molecular Weight

180.27 g/mol

IUPAC Name

3-phenylsulfanylbut-3-en-2-ol

InChI

InChI=1S/C10H12OS/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-8,11H,2H2,1H3

InChI Key

YKVYOBIJIBNJSI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=C)SC1=CC=CC=C1)O

Origin of Product

United States

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